molecular formula C10H6ClN5 B11878155 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650638-07-6

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11878155
CAS No.: 650638-07-6
M. Wt: 231.64 g/mol
InChI Key: UZZXPEHPJSVCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Structural Mimicry of Adenine in ATP-Binding Domains

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, enabling it to occupy the purine-binding pocket of kinase ATP-binding domains. This mimicry arises from three critical features:

  • Planar aromatic system : The fused pyrazole-pyrimidine ring system replicates the flat geometry of adenine, facilitating π-π stacking with conserved phenylalanine residues (e.g., Phe831 in EGFR).
  • Hydrogen-bonding capacity : The N1 and N3 positions of pyrazolo[3,4-d]pyrimidine align with N1 and N6 of adenine, forming canonical hydrogen bonds with kinase hinge regions.
  • Substituent compatibility : The C4 and C6 positions allow strategic substitutions that enhance affinity while maintaining adenosine-like interactions.

In 4-chloro-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, the chlorine atom at C4 introduces steric and electronic effects that perturb ATP-binding pocket dynamics. Comparative studies show that C4 halogenation increases kinase binding affinity by 3–5 fold compared to non-halogenated analogs. The pyridin-4-yl group at N1 extends into the hydrophobic back pocket, forming van der Waals contacts with aliphatic residues like Leu844 in EGFR.

Table 1: Structural Comparison of Adenine and 4-Chloro-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Feature Adenine 4-Chloro-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Aromatic System Purine (6-membered) Pyrazolo[3,4-d]pyrimidine (fused 5/6-membered)
Hydrogen Bond Donors 2 (N1, N6) 2 (N1, N3)
Halogenation Site N/A C4 (chlorine)
Hydrophobic Extension N/A N1 (pyridin-4-yl)

Data derived from crystallographic analyses.

Computational Modeling of Hinge Region Interactions

Molecular docking and molecular dynamics (MD) simulations have been instrumental in rationalizing the high-affinity binding of 4-chloro-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine to kinase targets. Key findings include:

Hinge Region Hydrogen Bonding

The compound forms a dual hydrogen-bonding network with kinase hinge residues:

  • N1 donates a hydrogen bond to the backbone carbonyl of Met793 (EGFR numbering).
  • N3 accepts a hydrogen bond from the NH group of Met793.

This interaction pattern mirrors ATP’s binding mode but with enhanced rigidity due to the pyrazolo[3,4-d]pyrimidine scaffold’s planar structure.

Halogen Bonding Effects

The C4 chlorine participates in halogen bonding with the carbonyl oxygen of Thr854 in EGFR (distance: 3.2 Å, angle: 155°). This interaction contributes approximately 1.8 kcal/mol to binding free energy in MM-GBSA calculations.

Selectivity Determinants

QM/MM studies reveal that the pyridin-4-yl group induces conformational strain in kinases lacking a spacious hydrophobic back pocket (e.g., Src vs. Abl). This steric discrimination underpins the compound’s 12-fold selectivity for Abl over Src in biochemical assays.

Table 2: Computational Binding Metrics for 4-Chloro-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase Target ΔGbinding (kcal/mol) Hydrogen Bonds Halogen Bonds Reference
EGFR -10.2 ± 0.3 2 1
Abl -11.5 ± 0.4 2 1
Src -9.8 ± 0.2 1 0

Data obtained from 100 ns MD simulations using AMBER18.

Properties

CAS No.

650638-07-6

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

4-chloro-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-1-3-12-4-2-7/h1-6H

InChI Key

UZZXPEHPJSVCQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

The most direct route to 4-chloro-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves chlorination of its 4-hydroxy precursor using phosphorus oxychloride (POCl₃). In a representative procedure, 4-hydroxy-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (0.004 mol) is refluxed with 10 mL of POCl₃ for 24 hours. Excess POCl₃ is removed under reduced pressure, and the residue is quenched with crushed ice. The mixture is neutralized to pH 7 using 6 M NaOH, followed by extraction with chloroform (3 × 30 mL). The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the chlorinated product in 78–97% yield.

Table 1: Key Parameters for POCl₃-Mediated Chlorination

ParameterValue
Starting Material4-Hydroxy precursor
ReagentPOCl₃ (neat)
TemperatureReflux (110–120°C)
Reaction Time24 hours
Work-upIce quenching, neutralization
Yield78–97%

Mechanism of Chlorination

The reaction proceeds via nucleophilic substitution, where POCl₃ acts as both a solvent and a chlorinating agent. The hydroxyl group at position 4 of the pyrimidine ring is protonated by POCl₃, forming a phosphorylated intermediate. Subsequent attack by chloride ion displaces the phosphate group, yielding the 4-chloro derivative. The high yield is attributed to the strong electrophilicity of POCl₃, which facilitates complete conversion under reflux conditions.

One-Flask Vilsmeier-Haack Synthesis

Reaction Setup and Conditions

A one-flask synthesis leverages sequential Vilsmeier amidination and heterocyclization to construct the pyrazolo[3,4-d]pyrimidine core. Starting with 5-amino-1-(pyridin-4-yl)-1H-pyrazole, the reaction employs PBr₃ in N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent, which formylates the amino group. Subsequent addition of hexamethyldisilazane (HMDS) induces cyclization at 70–80°C for 3–5 hours, forming the pyrimidine ring.

Table 2: Conditions for One-Flask Synthesis

ParameterValue
Starting Material5-Amino-1-(pyridin-4-yl)pyrazole
ReagentsPBr₃, DMF, HMDS
Temperature60°C (Vilsmeier), 70–80°C (cyclization)
Reaction Time1–2 hours (Vilsmeier), 3–5 hours (cyclization)
Yield56–91%

Mechanistic Pathway

The Vilsmeier reagent (generated from PBr₃ and DMF) converts the 5-amino group into an iminium intermediate, which undergoes intramolecular cyclization with the adjacent cyano or carbonyl group. HMDS facilitates deprotonation and silation, stabilizing reactive intermediates and driving the heterocyclization to completion. Chlorination at position 4 may occur in situ if a hydroxyl or other leaving group is present, though additional POCl₃ treatment is often required post-cyclization.

Scalability and Challenges

While this method reduces purification steps, scalability is limited by the exothermic nature of the Vilsmeier reaction. Precise temperature control is critical to avoid side reactions, such as over-formylation or decomposition.

Cyclocondensation with Malononitrile

Starting Materials and Reaction Steps

5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile reacts with malononitrile in ethanol under basic conditions (triethylamine or NaOEt) to form pyrazolo[3,4-d]pyrimidine derivatives. The amino and cyano groups undergo cyclocondensation, followed by chlorination using POCl₃ to introduce the 4-chloro substituent.

Table 3: Cyclocondensation Parameters

ParameterValue
Starting Material5-Amino-1-(pyridin-4-yl)pyrazole-4-carbonitrile
ReagentsMalononitrile, Et₃N or NaOEt
SolventEthanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Post-ChlorinationPOCl₃, reflux, 24 hours
Overall Yield65–85%

Cyclization Mechanism

Malononitrile acts as a two-carbon synthon, bridging the amino and cyano groups via nucleophilic attack. The resulting intermediate undergoes tautomerization and aromatization to form the pyrimidine ring. Chlorination parallels the POCl₃ method, replacing a hydroxyl group at position 4.

Advantages Over Other Methods

This route allows modular functionalization of the pyrimidine ring by varying the carbon synthon (e.g., diethyl malonate for ester derivatives). However, the need for post-cyclization chlorination adds a step, slightly reducing overall efficiency.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYieldStepsKey AdvantageLimitation
POCl₃ Chlorination78–97%1High yield, simplicityRequires 4-hydroxy precursor
Vilsmeier-Haack56–91%2One-flask procedureTemperature sensitivity
Cyclocondensation65–85%2–3Functional flexibilityAdditional chlorination step

The POCl₃ method is optimal for scalability and yield but depends on precursor availability. The Vilsmeier-Haack approach offers streamlined synthesis but demands rigorous conditions. Cyclocondensation provides versatility for derivative synthesis but involves multi-step workflows.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted derivative, while Suzuki coupling would introduce various aryl or alkyl groups .

Scientific Research Applications

Antitumor Activity

Research Overview:
The compound has been identified as a promising candidate for antitumor agents. Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine, exhibit significant inhibitory activity against various cancer cell lines.

Key Findings:

  • A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Flow cytometric analysis revealed that these compounds can induce apoptosis in cancer cells at low concentrations, suggesting their potential as effective anticancer agents .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
DoxorubicinA5499.20

Anti-inflammatory Properties

Research Overview:
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored in several studies. The compounds have shown promise in reducing inflammation and pain associated with various conditions.

Key Findings:

  • A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory effects. These compounds demonstrated lower toxicity and ulcerogenic activities compared to established anti-inflammatory drugs like Diclofenac .
  • The pharmacological screening indicated that certain derivatives effectively protected against carrageenan-induced edema in animal models, highlighting their potential for therapeutic use in inflammatory diseases .

Scaffold for Drug Development

Research Overview:
The structural characteristics of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine make it an attractive scaffold for the design of new therapeutic agents targeting various diseases.

Key Findings:

  • Over 300,000 molecules containing the pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes, with a significant number aimed at treating cancers and inflammatory diseases .
  • The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for modifications that can enhance biological activity and selectivity towards specific targets in disease pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The pharmacological profile of pyrazolo[3,4-d]pyrimidines is highly dependent on substituents at positions 1, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Position 1 Substituent Position 4 Position 6 Molecular Weight (g/mol) Key Biological Activities
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-d]pyrimidine (Target) Pyridin-4-yl Cl H ~265.68 Kinase inhibition (potential)
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl Cl Methyl ~259.71 Anticancer, antibacterial
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Cl Chloromethyl 233.07 Intermediate for pharmacologically active derivatives
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine 3-Chlorobenzyl Cl H 279.12 Enhanced lipophilicity, potential kinase inhibition
6-(Allylthio)-4-chloro-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine 2-Chloro-2-phenylethyl Cl Allylthio ~391.31 Anticancer (prostate/bladder cancer)

Key Observations

Position 1 Substituents: Pyridinyl vs.

Position 4 Reactivity :

  • The chlorine atom at position 4 is a common feature, enabling nucleophilic displacement (e.g., with amines or hydrazines) to generate derivatives with tailored activities .

Position 6 Modifications :

  • Methyl/Chloromethyl : Methyl groups enhance metabolic stability, while chloromethyl groups serve as reactive handles for further functionalization .
  • Allylthio : Sulfur-containing substituents improve solubility and may modulate kinase binding through hydrophobic interactions .

Antibacterial and Antiviral Activities

  • 4-Chloro-6-methyl-1-phenyl derivatives exhibit antibacterial activity, likely due to interference with bacterial DNA synthesis or enzyme inhibition .

Biological Activity

4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H8ClN5
  • Molecular Weight : 239.66 g/mol

The presence of the chloro group and the pyridine moiety contributes to its biological activity by influencing interactions with various biological targets.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often function as inhibitors of key enzymes and receptors involved in disease processes. Notably, they have been identified as:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors : Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit EGFR, a critical target in cancer therapy. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against both wild-type and mutant forms of EGFR, indicating their potential as anticancer agents .

Anticancer Activity

Several studies have highlighted the anticancer properties of 4-chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine and its derivatives:

  • In vitro Studies : Compounds have shown significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For example, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR .
CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
12bEGFR WT0.016Apoptosis Induction
12bEGFR T790M0.236Apoptosis Induction

Sigma Receptor Activity

Another area of interest is the interaction with sigma receptors. Some derivatives have been identified as selective sigma-1 receptor antagonists, which are associated with analgesic and neuroprotective effects .

Case Studies

  • Study on Antinociceptive Effects : A derivative was tested for its ability to alleviate pain in animal models. The results indicated a significant reduction in pain response, suggesting a potential application in pain management therapies .
  • EGFR Inhibition Study : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on EGFR. Compound 12b was particularly notable for its low IC50 values and ability to induce apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole and pyrimidine precursors. Key steps include:
  • Use of N-arylsubstituted α-chloroacetamides under controlled temperatures (e.g., reflux in dry acetonitrile) to introduce substituents .
  • Optimization of solvents (e.g., dimethyl sulfoxide or ethanol) and catalysts (e.g., sodium acetate) to enhance yield and purity .
  • Diazotization of 4-chloroaniline with nitrous acid, followed by coupling reactions to form intermediates .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on:
  • SMILES/InChI descriptors and molecular formula validation (e.g., C₁₈H₂₀ClN₅ for related derivatives) .
  • Analytical techniques like ¹H NMR (e.g., identifying aromatic protons at δ 7.2–8.5 ppm) and HPLC for purity assessment (>95%) .

Q. What pharmacological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : These derivatives exhibit:
  • Anticancer activity : Inhibition of kinase enzymes and tumor proliferation via purine analogue mechanisms .
  • Anti-inflammatory effects : Modulation of cyclooxygenase (COX) pathways in derivatives with aryl/alkyl urea substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization strategies include:
  • Temperature control : Reflux in DMF at 80–100°C to stabilize reactive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of halogenated precursors .
  • Catalyst use : Anhydrous sodium acetate accelerates coupling reactions, reducing side products .

Q. How can contradictions in biological activity data be resolved for structurally similar derivatives?

  • Methodological Answer : Discrepancies arise from substituent variations. Strategies include:
  • Comparative binding assays : Evaluate affinity to targets (e.g., kinases) using fluorinated vs. chlorinated derivatives .
  • Dose-response studies : Assess activity thresholds (e.g., IC₅₀ values) to differentiate true efficacy from non-specific effects .

Q. What are the challenges in analytical characterization of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Challenges include:
  • Structural complexity : Overlapping NMR signals due to aromatic protons; resolved via 2D-COSY or HSQC experiments .
  • Purity issues : Use of preparative HPLC with C18 columns to separate regioisomers .

Q. How do structural modifications (e.g., piperazine or fluorine substitutions) affect bioactivity?

  • Methodological Answer :
  • Piperazine addition : Enhances solubility and receptor binding (e.g., interaction with adenosine receptors in derivatives like CID 662023) .
  • Fluorine substitution : Improves metabolic stability and target selectivity, as seen in fluorobenzamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.